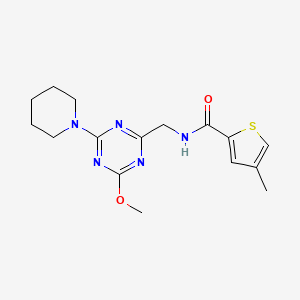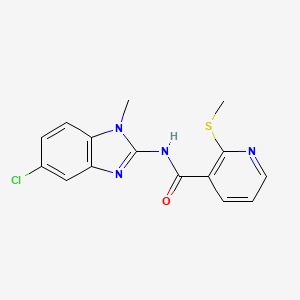![molecular formula C16H13ClN2S B2762675 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole CAS No. 318238-18-5](/img/structure/B2762675.png)
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole (also known as CMPP) is a synthetic pyrazole compound that has been widely studied for its potential applications in scientific research. CMPP was first synthesized in 2007 and has since become a popular research tool due to its unique properties. CMPP is a small molecule that is highly soluble in water and has a relatively low molecular weight, making it suitable for a variety of applications. We will also discuss the advantages and limitations of using CMPP for laboratory experiments, as well as potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Characterization
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole is a compound of interest in the field of heterocyclic chemistry, where its synthesis and structural characterization play a crucial role in developing pharmacologically active compounds. Research has demonstrated the synthesis of related pyrazole and thiazole derivatives, emphasizing their potential in creating compounds with desired properties, such as high yields and suitable structures for single crystal diffraction studies (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Potential Anti-Cancer Properties
The exploration of pyrazole derivatives for their anti-cancer properties has led to the synthesis of compounds showing promising results in electronic structure, physico-chemical properties, and docking analysis. These studies suggest the potential of pyrazole derivatives as negative responders against human microsomal prostaglandin E synthase 1, indicating their relevance in cancer research (Thomas et al., 2019).
Crystallographic Studies
Crystallographic analysis provides insights into the molecular structure of pyrazole derivatives, revealing the regio-specific synthesis and the importance of conformational differences in understanding the compound's properties. Such studies are vital for the unambiguous determination of molecular structures, which is crucial for the development of new materials and drugs (Kumarasinghe et al., 2009).
Synthesis of Pharmaceutically Important Heteroaromatics
The synthesis of pyrazole-based heteroaromatics from precursors such as methyl phenyl sulfone highlights the compound's significance in pharmaceutical chemistry. These processes demonstrate the compound's versatility as a synthon for creating materials with various applications, including as insectoacaricides, dyes, luminophores, and ligands (Yokoyama, Tsuji, & Imamoto, 1984).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole nucleus-containing derivatives has shown variable and modest activities against bacteria and fungi. This indicates the potential of 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole and its derivatives in developing new antimicrobial agents, which is a critical area of study given the increasing resistance to existing antibiotics (B'Bhatt & Sharma, 2017).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)20-15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWDBREUPPRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)
![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)

![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)




![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)
